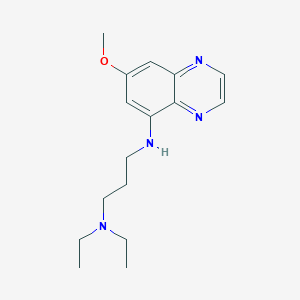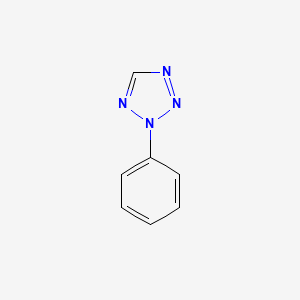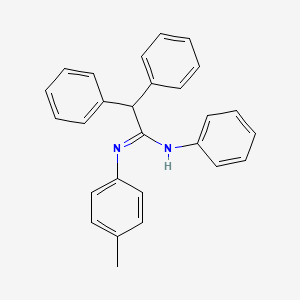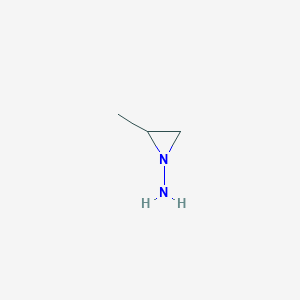![molecular formula C15H14ClN3OS B14009844 1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine-1-carbothioamide group attached to a phenyl ring, with a chloro and hydroxy substituent on the phenyl ring, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide typically involves the reaction of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for 3 hours, then cooled to room temperature and filtered. The resulting solution is left at room temperature, leading to the formation of yellow block crystals after six days .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and hydroxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide: Similar structure but with a thiophene ring instead of a phenyl ring.
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: Contains an additional hydroxy group on the benzene ring.
Uniqueness
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C15H14ClN3OS |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-10(13-9-11(16)7-8-14(13)20)18-19-15(21)17-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,17,19,21)/b18-10- |
Clé InChI |
RULWGWSLXXARKC-ZDLGFXPLSA-N |
SMILES isomérique |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=C(C=CC(=C2)Cl)O |
SMILES canonique |
CC(=NNC(=S)NC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)



![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)


![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)


![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

